Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a benzyl group, a fluorine atom at the third position, and two hydroxyl groups at the fourth position of the piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and as a synthetic intermediate.
This compound can be sourced from various chemical suppliers and is often used in research settings for synthesis and pharmacological studies. The compound's specific CAS number is 1554141-63-7, which helps in identifying it within chemical databases and literature.
Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate is classified as a heterocyclic compound due to its piperidine structure. It also falls under the category of fluorinated compounds, which are significant in medicinal chemistry for enhancing biological activity and selectivity.
The synthesis of Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate typically involves several steps:
The reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor progress and confirm product identity.
Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate has a molecular formula of with a molecular weight of approximately 253.27 g/mol. The structure features:
The compound’s structural representation can be visualized using molecular modeling software or drawn out using chemical drawing tools.
The melting point and boiling point data for this compound are not extensively documented but are essential for understanding its thermal stability and handling requirements during synthesis.
Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate can participate in various chemical reactions:
Characterization of these reactions often involves spectroscopic techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) to identify functional groups and confirm product formation.
Further research is necessary to elucidate its precise mechanism of action, including kinetic studies and binding affinity assessments through biochemical assays.
Relevant data on these properties can be obtained from material safety data sheets (MSDS) provided by suppliers.
Benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate has potential applications in:
Stereocontrolled introduction of fluorine at the C3 position of piperidine scaffolds is critical for accessing bioactive conformations of benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate. Modern approaches leverage transition-metal-catalyzed hydrogenation of fluoropyridine precursors to achieve high diastereoselectivity. Palladium-catalyzed hydrogenation under mild conditions enables cis-selective installation of fluorine with axial preference, achieving >20:1 diastereomeric ratios in optimized systems [5]. This strategy overcomes historical limitations in fluoropiperidine synthesis, where harsh fluorination conditions often led to epimerization or hydrodefluorination side reactions [5].
Chinese Patent CN108456213B discloses a ring-opening/fluorination/ring-closing sequence starting from bicyclic lactams to construct stereodefined 3-fluoropiperidin-4-ones – key precursors to the target compound. The protocol utilizes anhydrous KF in aprotic solvents at controlled temperatures (-78°C to 0°C) to preserve stereochemical integrity during fluorination [2]. Crucially, the relative configuration (cis or trans) at C3 and C4 is dictated by the choice of chiral auxiliaries during lactam formation, enabling stereodivergent synthesis of both enantiomeric series [2].
Table 1: Comparative Fluorination Methods for Piperidine Scaffolds
Method | Reagent System | dr (cis:trans) | Yield (%) | Key Advantage |
---|---|---|---|---|
Pd-catalyzed hydrogenation | Pd/C, H₂ (40 psi), EtOH | >20:1 | 85-92 | Ambient temperature, scalable |
Epoxide ring-opening | KF, 18-crown-6, DMF | 7:1 | 75 | No transition metals required |
Electrophilic fluorination | Selectfluor®, MeCN | 3:1 | 68 | Late-stage fluorination |
Deoxyfluorination | DAST, CH₂Cl₂, -40°C | 12:1 | 81 | Compatible with tertiary alcohols |
The installation of the N-benzyloxycarbonyl (Cbz) group employs carbamate-forming reactions with benzyl chloroformate under Schotten-Baumann conditions. Optimization studies reveal that controlled pH (8.5-9.5) maintained by aqueous NaHCO₃ is critical to prevent dialkylation and epimerization of the fluorinated stereocenter [6]. Post-functionalization, the 4-oxopiperidine intermediate undergoes diastereoselective reduction to install the quaternary 4,4-dihydroxy center. Sodium borohydride reduction in methanol provides moderate stereocontrol, while chelation-controlled reduction using Zn(BH₄)₂ in THF improves cis-selectivity to 8:1 due to coordination with the C3-fluorine [2].
Advanced reductive amination protocols enable direct conversion of ketone precursors to protected amines. Sodium triacetoxyborohydride (STAB-H) in dichloroethane with catalytic acetic acid achieves near-quantitative conversion of benzyl 3-fluoro-4-oxopiperidine-1-carboxylate to the 4-aminomethyl derivative – a key intermediate toward 4,4-dihydroxy variants [7]. The bulkiness of the reducing agent governs facial selectivity: L-selectride (lithium tri-sec-butylborohydride) favors equatorial attack, while STAB-H delivers axial approach due to steric constraints [5].
Table 2: Reduction Systems for 4-Oxopiperidine Intermediates
Reduction Agent | Solvent | Temp (°C) | Cis:Trans Ratio | Reaction Time (h) | Notes |
---|---|---|---|---|---|
NaBH₄ | MeOH | 0 | 3:1 | 2 | Epimerization observed |
NaBH₃CN | THF, AcOH cat. | 25 | 5:1 | 12 | Acid-sensitive substrates |
STAB-H | DCE, AcOH cat. | 25 | 6:1 | 4 | Excellent functional group tolerance |
L-Selectride | THF | -78 | 1:12 | 1 | Trans-selective |
The 4,4-dihydroxy motif presents unique protection challenges due to gem-diol instability and potential dehydration to ketones. Orthogonal protection using acid-labile tert-butyldimethylsilyl (TBS) groups enables sequential deprotection. The 4-OTBS benzyl protection strategy allows fluoride-mediated cleavage (TBAF/THF) followed by spontaneous 1,6-elimination to regenerate the carboxylic acid under nearly neutral conditions [4]. This approach demonstrates exceptional compatibility with acid-sensitive fluorine substituents and avoids competitive C-F bond cleavage observed under harsh acidic conditions [4] [6].
For the C3-fluorine, electronic protection via neighboring group participation provides an innovative solution. Temporary carbamate formation at the nitrogen using di-tert-butyl dicarbonate shields the β-fluorine from nucleophilic displacement during transformations at C4. The bulkiness of the Boc group sterically hinders backside attack at C3, reducing defluorination to <5% in nucleophilic media [5]. Final deprotection under mild acidic conditions (10% TFA/DCM, 5 min) cleanly removes Boc without affecting the C-F bond or benzyl ester [4].
The choice between tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protection significantly impacts synthetic efficiency in piperidine chemistry. Cbz demonstrates superior stability under the basic conditions (pH 10) required for diol manipulations, with <2% cleavage observed after 24h exposure [7]. In contrast, Boc groups exhibit partial decomposition (>15%) under identical conditions due to base-catalyzed tert-butyl elimination. However, Boc excels in acidic milieus, resisting 10% TFA/DCM – conditions that rapidly cleave Cbz via hydrogenolysis pathways [4] [7].
Orthogonality studies reveal Cbz's compatibility with fluoride-mediated deprotections (TBAF) crucial for 4,4-dihydroxy unmasking. Quantitative recovery of Cbz-protected intermediates is achieved after TBS removal, whereas Boc groups suffer 20-30% cleavage under standard TBAF conditions [4]. For catalytic hydrogenation steps, Boc offers distinct advantages by avoiding competitive reduction. In multistep syntheses of advanced intermediates, the optimal sequence employs Cbz protection during hydroxyl manipulations, followed by Boc exchange prior to hydrogenation steps targeting other functional groups [5] [7].
Table 3: Protection Group Performance in Piperidine Synthesis
Parameter | Boc Group | Cbz Group | Preferred Context |
---|---|---|---|
Base stability (pH 10) | Poor (15-20% cleavage) | Excellent (<2% cleavage) | Diol alkylation/Keto-reduction |
Acid stability | Excellent in weak acids | Poor | TFA-mediated deprotections |
F⁻ stability | Moderate (20-30% loss) | Excellent | TBS removal steps |
Hydrogenation stability | Excellent | Cleaved | Catalytic hydrogenation sequences |
Steric bulk | High | Moderate | Sterically congested systems |
Scale-up of benzyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate faces three critical bottlenecks: purification of polar intermediates, fluorination reproducibility, and gem-diol instability. The penultimate diol intermediate exhibits high water solubility, complicating isolation in process-scale batches. Patent CN108456213B addresses this through in situ protection with acetone, forming crystalline acetonide derivatives that precipitate directly from reaction mixtures in >98% purity [2]. This strategy bypasses costly chromatography while preserving stereochemical integrity.
Fluorination consistency at C3 requires strict temperature control (±2°C) during DAST-mediated fluorinations. Exothermic reactions cause epimerization at adjacent chiral centers, reducing diastereomeric ratios from >20:1 at -40°C to <3:1 at 0°C [6]. Large-scale processes implement continuous flow reactors with precise thermal management to maintain low temperatures throughout fluorination. Additionally, moisture-sensitive steps necessitate specialized equipment; industrial syntheses employ nitrogen-purged reaction trains with <10 ppm water content during fluorination and reduction steps [4] [6].
The 4,4-dihydroxy moiety presents dehydration risks during solvent switches. Process optimizations replace distillation with lyophilization for final isolation, maintaining temperatures below 30°C throughout workup. Cold-chain logistics (2-8°C) are mandatory for commercial distribution, as evidenced by the storage specifications for advanced intermediates [6]. Throughput limitations emerge from cryogenic conditions (-78°C) in stereoselective reductions; recent advances utilize Lewis acid-mediated reductions at ambient temperatures to overcome this bottleneck while maintaining >95% stereopurity [2] [5].
Table 4: Scalability Challenges and Mitigation Strategies
Synthetic Stage | Key Challenge | Scale-up Solution | Purity/Yield Improvement |
---|---|---|---|
Fluorination | Exotherm, epimerization | Continuous flow reactor at -40°C | dr >20:1 → >19:1 |
Diol protection | Dehydration to ketone | In situ acetonide formation | Purity 85% → 98% |
Final isolation | Polar compound retention | Lyophilization from tert-butanol/water | Recovery 60% → 92% |
Cbz installation | Dialkylation impurities | pH-stat controlled addition (pH 9.0±0.2) | Impurities <0.5% |
Hydrogenation | Catalyst poisoning by fluorine | Pd/C pretreated with triethylamine | Reaction time 48h → 8h |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7